molecular formula C10H6ClNOS B2924485 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-58-3

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2924485
CAS No.: 383142-58-3
M. Wt: 223.67
InChI Key: YGKCTNFJQOTDSJ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-58-3; MFCD02665742) is a thiazole derivative featuring a chlorophenyl substituent at the 4-position and an aldehyde group at the 2-position of the thiazole ring. Its molecular formula is C₁₀H₆ClNOS, with a molecular weight of approximately 227.67 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Its aldehyde group enables versatile derivatization, such as forming Schiff bases for bioactive molecule synthesis .

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKCTNFJQOTDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-58-3
Record name 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chlorophenyl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(4-Chlorophenyl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

While the search results do not contain information specifically for the applications of "4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde," they do provide information on the applications of similar compounds, such as "2-(4-Chlorophenyl)thiazole-4-carbaldehyde" and "2-(3-Chlorophenyl)thiazole-4-carbaldehyde." Due to the structural similarities, it can be inferred that "this compound" may have similar applications.

Note: The following information is based on the applications of similar compounds due to the limited information available for the exact compound specified in the query.

Potential Applications of Chlorophenyl-Thiazole-Carbaldehyde Compounds

Based on the search results, chlorophenyl-thiazole-carbaldehyde compounds are utilized across various scientific disciplines:

  • Pharmaceutical Development These compounds serve as key intermediates in the synthesis of pharmaceuticals, especially anti-inflammatory and anti-cancer agents . Additionally, thiazole derivatives have shown potential as antimicrobial candidates .
  • Agricultural Chemicals They are employed in formulating agrochemicals like pesticides and herbicides, which contribute to crop protection and improved yield in agriculture .
  • Material Science These compounds are used in the production of specialty polymers and coatings, enhancing durability and resistance to environmental factors for industrial applications .
  • Analytical Chemistry They act as reagents in analytical methods, assisting in the detection and quantification of various substances, which is crucial for research and quality control in laboratories .
  • Biochemical Analysis Chlorophenyl-thiazole-carbaldehydes play a role in biochemical reactions, interacting with enzymes like topoisomerase IV, which is important in DNA replication and repair. These compounds can also influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, and have been found to induce apoptosis in cancer cells.
  • Antimicrobial Research Thiazole derivatives exhibit antibacterial properties . Some compounds have shown significant activity against methicillin and tedizolid/linezolid-resistant S. aureus, as well as vancomycin-resistant E. faecium . Certain compounds also display broad-spectrum antifungal activity against drug-resistant Candida strains .
  • Anti-Tubercular Action Some synthesized compounds were tested for their anticonvulsant effectiveness and showed excellent anti-tubercular action . The presence of a chloride ion (Cl)-linked phenyl group was essential for anti-tubercular activity .
  • Antiparasitic activities Some thiazole compounds were evaluated for their biological potential, and the tests showed moderate to low antioxidant activity and cytotoxicity. In relation to leishmanicidal activity, the compounds presented IC50 values that ranged from 19.86 to 200 µM for the promastigote form, while for the amastigote forms, IC50 .
  • Drug Design The compound is studied for its potential biological activities, including antimicrobial and anticancer properties and is being explored as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial membrane potential and activating caspase pathways. The compound’s ability to form reactive intermediates also contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

(a) 4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-61-8)
  • Key Differences : The chlorine atom is located at the 2-position of the phenyl ring instead of the 4-position.
  • Implications : Altered electronic effects due to para vs. ortho substitution may influence reactivity and binding affinity in biological systems.
  • Molecular Weight : ~227.67 g/mol (same as the target compound due to identical substituents) .
(b) 2-(4-Chlorophenyl)thiazole-5-carbaldehyde (CAS: 721920-84-9)
  • Key Differences : The aldehyde group is at the 5-position of the thiazole ring.

Analogues with Different Functional Groups

(a) 2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde
  • Key Differences: Substitution of chlorine with an amino group (-NH₂) and aldehyde at the 4-position.
  • Molecular Formula : C₁₀H₈N₂OS (MW: 204.25 g/mol).
  • Implications: The amino group enhances solubility in aqueous media and provides a site for further functionalization (e.g., acetylation). Reduced steric hindrance compared to the chloro derivative may improve binding to enzymatic targets .
(b) 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS: EN300-34323)
  • Key Differences : Bromine replaces chlorine, and a methyl group is added at the 4-position of the thiazole.
  • Implications : Bromine’s higher atomic weight and electronegativity could increase metabolic stability. The methyl group may enhance lipophilicity, affecting membrane permeability .

Analogues with Extended Aromatic Systems

(a) 4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole
  • Key Differences : Incorporation of a naphthyl-hydrazinyl moiety via Schiff base formation.
  • This derivative has shown promise in in silico studies for targeting microbial enzymes .
(b) 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
  • Key Differences : Ethyl group replaces chlorine at the phenyl 4-position.
  • Implications : The electron-donating ethyl group reduces electrophilicity, which may decrease reactivity in nucleophilic substitution reactions compared to the chloro analogue .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde C₁₀H₆ClNOS 227.67 4-Cl-phenyl, 2-CHO Kinase inhibitor intermediate
4-(2-Chlorophenyl)-1,3-thiazole-2-carbaldehyde C₁₀H₆ClNOS 227.67 2-Cl-phenyl, 2-CHO Ortho-substitution effects
2-(4-Aminophenyl)-1,3-thiazole-4-carbaldehyde C₁₀H₈N₂OS 204.25 4-NH₂-phenyl, 4-CHO Improved solubility
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde C₅H₄BrNOS 206.06 4-CH₃, 5-Br, 2-CHO Enhanced lipophilicity
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde C₁₂H₁₁NOS 217.29 4-C₂H₅-phenyl, 2-CHO Reduced electrophilicity

Biological Activity

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This article presents a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring with a 4-chlorophenyl substituent and an aldehyde functional group. Its unique structure contributes to its reactivity and biological properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, making it effective against various bacteria and fungi.

  • Mechanism of Action : The compound's mechanism involves the formation of reactive intermediates that interfere with microbial cell functions, leading to cell death .

Anticancer Activity

The compound has shown promising results in cancer research, specifically in inducing apoptosis in cancer cells.

  • Case Study : In vitro studies demonstrated that this compound activates caspase pathways and disrupts mitochondrial membrane potential, which are critical in the apoptosis process .

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of thiazole derivatives, including this compound.

  • Research Findings : Certain derivatives have been shown to modulate AMPA receptors, which are involved in synaptic transmission and plasticity in the brain. This modulation could have implications for treating neurodegenerative diseases .

Table 1: Biological Activity Summary of this compound

Activity TypeEffectivenessMechanism of ActionReferences
AntimicrobialHighDisruption of cell membranes
AntifungalModerate to HighCell membrane disruption
AnticancerSignificantInduction of apoptosis via caspase activation
NeuroprotectivePotentialModulation of AMPA receptors

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole compounds, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Properties

In a controlled trial involving multiple cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations as low as 25 µM. The study highlighted its potential as a lead compound for further anticancer drug development .

Q & A

Basic: What are the most reliable synthetic routes for 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde?

Answer:
The compound can be synthesized via:

  • Knöevenagel condensation : Reacting 4-thioxo-2-thiazolidinone derivatives with aryl carbaldehydes in glacial acetic acid or PEG-400, yielding thiazole intermediates .
  • Hantzsch thiazole synthesis : Using thiosemicarbazones and α-haloketones under reflux conditions. For example, coupling 4-chlorobenzaldehyde derivatives with thiourea or methyl thioacetate generates the thiazole core .
  • Catalyst-free methods : Ultrasound-assisted reactions improve yield and reduce side products, as demonstrated in chromene-carbaldehyde condensations .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
Use a combination of:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., C–Cl···π contacts). Mean C–C bond accuracy: ±0.004 Å .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8 ppm). Coupling patterns distinguish substituents on the thiazole ring .
  • HRMS and FT-IR : Confirm molecular weight (exact mass: 237.02 g/mol) and functional groups (C=O stretch: ~1680 cm1 ^{-1}) .

Advanced: How to resolve contradictions in reaction yields when varying catalysts (e.g., acetic acid vs. PEG-400)?

Answer:

  • Mechanistic analysis : Acetic acid promotes protonation, favoring electrophilic substitution, while PEG-400 acts as a phase-transfer catalyst, enhancing solubility of aryl aldehydes.
  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates. For example, PEG-400 reduces side reactions in Knöevenagel condensations by stabilizing reactive intermediates .
  • Computational modeling : Compare activation energies of pathways using DFT calculations (e.g., Gaussian 09) to rationalize yield differences .

Advanced: What strategies optimize multi-step synthesis for derivatives like 4-(4-chlorophenyl)-thiazole-2-hydrazones?

Answer:

  • One-pot sequential reactions : Combine Hantzsch thiazole synthesis with hydrazone formation using excess hydrazine hydrate, minimizing purification steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for cyclocondensation steps, improving yield by ~20% .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield the aldehyde group during subsequent functionalization .

Advanced: How to evaluate the biological activity of this compound against enzyme targets?

Answer:

  • In silico docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or COX-2. The chlorophenyl group shows hydrophobic interactions with active-site residues .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} via spectrophotometry (e.g., α-glucosidase inhibition at λ = 405 nm) .
    • Antimicrobial activity : Use microdilution assays (MIC values) against S. aureus or E. coli, with positive controls like ciprofloxacin .

Advanced: How does substituent position (e.g., para-chloro vs. meta-chloro) affect electronic properties?

Answer:

  • Hammett analysis : The para-chloro group exerts strong electron-withdrawing effects (σp_p = 0.23), polarizing the thiazole ring and enhancing electrophilicity at C2.
  • Cyclic voltammetry : Compare reduction potentials; para-substituted derivatives show lower LUMO energies (−1.2 eV vs. −0.9 eV for meta), favoring nucleophilic attack .
  • DFT calculations : HOMO-LUMO gaps decrease by ~0.5 eV with para-substituents, increasing reactivity .

Advanced: What methodologies validate the stability of this compound under physiological conditions?

Answer:

  • pH-dependent stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC; half-life >24 h at pH 7.4 indicates suitability for in vivo studies .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C confirms thermal stability for storage .
  • Light exposure tests : UV-Vis spectroscopy after 48 h UV irradiation detects photodegradation products (e.g., oxidation of aldehyde to carboxylic acid) .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-carbaldehyde derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., methoxy, nitro) at the phenyl or thiazole ring.
  • Pharmacophore mapping : Identify critical moieties (e.g., chloro group for hydrophobic interactions, aldehyde for Schiff base formation) using CoMFA or CoMSIA .
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains) and correlate activity with electronic (Hammett σ) or steric (Taft Es_s) parameters .

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